Cyclohexyldimethylammonium chloride

Description

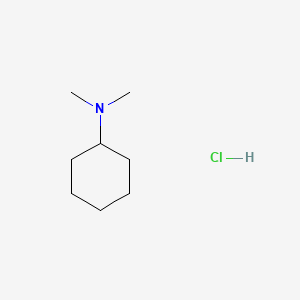

Cyclohexyldimethylammonium chloride (CAS 2498-24-0) is a quaternary ammonium salt characterized by a cyclohexyl group and two methyl groups attached to a central nitrogen atom, with chloride as the counterion. Its molecular formula is C₈H₁₈N⁺Cl⁻, and it typically functions as a surfactant, phase-transfer catalyst, or antimicrobial agent in industrial and pharmaceutical applications. The cyclohexyl group enhances lipophilicity, while the chloride anion ensures moderate water solubility, making it suitable for formulations requiring balanced hydrophilicity and organic solubility .

Properties

CAS No. |

2498-24-0 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

N,N-dimethylcyclohexanamine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H |

InChI Key |

KBXRGBYSPXRSOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCCC1.Cl |

Related CAS |

98-94-2 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexyldimethylammonium Salts with Different Anions

Compounds sharing the same cationic structure but differing in anions exhibit distinct solubility and application profiles:

Key Insight : The anion significantly impacts solubility and compatibility. Chloride derivatives are preferred for aqueous systems, while oleate or lactate variants suit lipid-rich formulations.

Quaternary Ammonium Salts with Varied Cationic Structures

Alterations in the alkyl chain or substituents on the nitrogen atom influence antimicrobial efficacy and environmental persistence:

Key Insight : this compound’s cyclohexyl group offers steric bulk, reducing membrane disruption efficiency compared to linear alkyl chains (e.g., cetyl derivatives). However, its lower molecular weight enhances diffusion in aqueous media .

Eco-Toxicological and Regulatory Considerations

- This compound: Limited ecotoxicity data available.

- Dimethyldioctylammonium chloride : Classified as hazardous due to high aquatic toxicity (EC₅₀ < 1 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.